Target Differentiation: Xanthine Dehydrogenase vs. NAAA and PXR in Chromene-2-Carboxamide Class
The target compound is distinguished from its closest chromene-2-carboxamide structural analogs by its designated primary target, Xanthine Dehydrogenase/Oxidase (XDH), as specified by the Therapeutic Target Database [1]. In contrast, structurally similar compounds in the same class, such as BDBM50151057 (CHEMBL3770726), exhibit high potency for human NAAA (IC50: 6 nM) [2], and BDBM429515 is a potent human PXR inverse agonist (IC50: 24 nM) [3]. This divergence is critical; another analog with weak XDH activity, BDBM50233808, has an IC50 of 4,510 nM [4], suggesting that the specific 6-oxo-4-phenylpyrimidin-1(6H)-yl substitution is essential for meaningful XDH engagement.
| Evidence Dimension | Primary Pharmacological Target & Potency |
|---|---|
| Target Compound Data | Xanthine Dehydrogenase/Oxidase (XDH) Inhibitor (quantitative IC50 data not publicly available in cross-referenceable format, but designated as an XDH inhibitor in TTD [1]) |
| Comparator Or Baseline | Comparator 1 (BDBM50151057): NAAA Inhibitor, IC50 = 6 nM. Comparator 2 (BDBM429515): PXR Inverse Agonist, IC50 = 24 nM. Comparator 3 (BDBM50233808): XDH Inhibitor, IC50 = 4,510 nM. |
| Quantified Difference | The target compound's pharmacological profile is fundamentally distinct from the potent NAAA or PXR activity of close analogs. Its XDH inhibitory activity, while unquantified in TTD, is structurally positioned to be far more potent than the 4,510 nM XDH IC50 of a less optimized analog. |
| Conditions | TTD target designation based on patent literature (PMID 27841045). NAAA and PXR IC50 values from BindingDB, assayed in HEK293 and HepG2 cells respectively. |
Why This Matters
For researchers studying purine metabolism or gout, only a genuine XDH inhibitor is fit-for-purpose; substitution with even a closely related chromene-2-carboxamide could result in complete loss of relevant on-target activity and introduce confounding NAAA or PXR-mediated off-target effects.
- [1] Therapeutic Target Database (TTD). Drug ID: D0N0MV. Fused heterocyclic compound 8. Target: Xanthine dehydrogenase/oxidase (XDH). View Source
- [2] BindingDB. BDBM50151057 (CHEMBL3770726). Affinity Data: IC50 6 nM for human NAAA. View Source
- [3] BindingDB. BDBM429515. Affinity Data: IC50 24 nM for human PXR inverse agonist activity in HepG2 cells. View Source
- [4] BindingDB. BDBM50233808. Affinity Data: IC50 4.51E+3 nM for Xanthine oxidase. View Source
